molecular formula C7H9NO3 B15333686 (R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic Acid

(R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic Acid

Cat. No.: B15333686
M. Wt: 155.15 g/mol
InChI Key: LFYFIPUSMXSACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS 2166118-43-8) is a chiral, spirocyclic proline derivative of significant interest in medicinal chemistry and pharmaceutical synthesis. This compound serves as a versatile and key intermediate for constructing complex molecules with biological activity. Its core structure, featuring a cyclopropane ring fused to a proline-like scaffold, introduces conformational restriction into peptide chains, which is a critical strategy for enhancing the potency and stability of potential therapeutic agents . Research has established the related (S)-enantiomer of the 5-azaspiro[2.4]heptane-6-carboxylic acid scaffold as a critical building block in the industrial synthesis of Ledipasvir , a potent non-structural protein 5A (NS5A) inhibitor used for the treatment of Hepatitis C virus (HCV) infections . This highlights the high value of this spirocyclic proline family in developing advanced antiviral therapeutics. The compound is provided with a documented molecular weight of 155.15 g/mol and a molecular formula of C7H9NO3 . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-5(10)4-3-7(1-2-7)6(11)8-4/h4H,1-3H2,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYFIPUSMXSACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves the formation of the spirocyclic structure through a series of cyclization reactions. One common method involves the reaction of a suitable precursor with a nitrogen-containing reagent under controlled conditions to form the spirocyclic ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (6S)-4-oxo-5-azaspiro[24]heptane-6-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities. Its structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine: In medicine, (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Stereoisomeric Variants

  • (S)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic Acid

    • Key Differences : The S-configuration at position 6 is critical for ledipasvir synthesis. The enantiomeric purity (>99%) ensures proper interaction with the NS5A protein’s chiral binding pocket .
    • Synthesis : Produced via enantioselective phase-transfer catalysis using a chinchona-derived catalyst .
  • (6S)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic Acid (CAS: 2102412-77-9)

    • Purity : 95% (CymitQuimica) .
    • Molecular Weight : 187.58 g/mol, identical to the R-isomer but with inverted stereochemistry .

Functional Group Modifications

  • (R)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid

    • Structure : Features a Boc-protected amine instead of the oxo group.
    • Role : Used as an intermediate to prevent unwanted side reactions during peptide coupling .
    • Synthesis : Catalytic hydrogenation or enzymatic resolution achieves enantiomeric excess .
  • (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic Acid

    • Structure : Substitutes the 4-oxo group with a methyl group.
    • Properties : Increased lipophilicity (logP ~0.8) compared to the oxo derivative (logP ~-0.3), enhancing membrane permeability .
    • Molecular Weight : 155.19 g/mol .
  • (6R)-1,1-Difluoro-5-azaspiro[2.4]heptane-6-carboxylic Acid Hydrochloride Structure: Difluoro substitution at position 1. Impact: Fluorine atoms improve metabolic stability and modulate pKa (carboxylic acid ~2.5 vs. 3.1 for non-fluorinated analogs) .

Spirocyclic Analogs with Varied Ring Systems

  • 2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic Acid

    • Structure : [2.2.1] bicyclic system with Boc protection.
    • Comparison : Smaller ring system increases strain, reducing solubility (25 mg/mL vs. 50 mg/mL for [2.4] systems) .
  • (2S,5R,6R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid

    • Structure : [3.2.0] bicyclic system with a thioether and dimethyl groups.
    • Role : Penicillin core structure; antibacterial activity via β-lactamase inhibition .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP Application
(R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic Acid C₇H₉NO₃ 187.58 4-Oxo, 6-COOH -0.3 Antiviral intermediates
(S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic Acid C₁₂H₁₉NO₅ 257.28 Boc-protected amine, 6-COOH 1.2 Peptide synthesis
(6R)-1,1-Difluoro-5-azaspiro[2.4]heptane-6-carboxylic Acid HCl C₇H₁₀F₂NO₂·HCl 221.61 1,1-Difluoro, 6-COOH 0.5 Protease inhibitors
2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic Acid C₁₁H₁₇NO₄ 227.26 [2.2.1] bicyclic, Boc 1.5 Conformational studies

Q & A

Q. What are the key synthetic routes for preparing (R)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid, and what are their limitations?

The compound is synthesized via enantioselective catalysis, such as phase-transfer-catalyzed double allylic alkylation of glycine-derived imines. A critical step involves using chiral catalysts (e.g., chinchonidine derivatives) to achieve stereochemical control. Challenges include low yields (~49% in some cases) and the need for rigorous purification to separate diastereomers .

MethodCatalystYieldKey Challenge
Phase-transfer alkylationChinchonidine-derived49%Diastereomer separation
Boc-protectionN/A70–85%Acid-sensitive intermediates

Q. How is the stereochemical purity of this compound validated?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) is commonly used. Circular dichroism (CD) spectroscopy can confirm absolute configuration. Purity >95% is typically required for medicinal chemistry applications, as noted in synthetic protocols .

Q. What safety precautions are necessary when handling this compound?

Hazard statements (H302, H315, H319, H335) indicate risks of toxicity, skin/eye irritation, and respiratory irritation. Use PPE (gloves, goggles), work in a fume hood, and adhere to GHS precautionary measures (e.g., P261: avoid inhalation) .

Advanced Research Questions

Q. How does the spirocyclic scaffold influence the compound’s bioactivity in antiviral drug design?

The rigid spiro[2.4]heptane structure mimics proline’s conformational constraints, enhancing binding to viral proteases (e.g., SARS-CoV-2 3CL protease). Modifications at the 4-oxo or 6-carboxylic acid groups improve potency and metabolic stability, as seen in ledipasvir and CMX990 derivatives .

Q. What strategies resolve contradictions in reported physical properties (e.g., missing boiling point data)?

Computational tools (e.g., COSMO-RS) predict physicochemical properties when experimental data are unavailable. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can empirically determine decomposition temperatures .

Q. How are in vivo formulations of this compound optimized for pharmacokinetic studies?

Solubility is enhanced via co-solvents (DMSO/PEG300/Tween 80) or lipid-based carriers. Stability testing under varying pH and temperature conditions ensures integrity during storage (-80°C for ≤6 months; -20°C for ≤1 month) .

Formulation ComponentPurposeExample Protocol
DMSOSolubilize hydrophobic compounds10 mM stock in DMSO
PEG300Reduce viscosity30% v/v in final formulation
Tween 80Enhance bioavailability0.1% w/v

Q. What analytical methods detect impurities in synthesized batches?

LC-MS and NMR (1H/13C/19F) identify byproducts like trans-esterified derivatives or Boc-deprotected intermediates. For quantification, UPLC with UV detection (λ = 210–254 nm) achieves ≤0.1% sensitivity .

Methodological Guidance

Q. How to design a scalable synthesis route for high-purity (>98%) (R)-enantiomer?

  • Step 1 : Optimize catalyst loading (5–10 mol%) and reaction time (24–48 hrs) for enantioselective alkylation .
  • Step 2 : Use flash chromatography (silica gel, EtOAc/hexane) for diastereomer separation.
  • Step 3 : Recrystallize in tert-butyl methyl ether (TBME) to achieve >98% purity .

Q. What computational tools aid retrosynthesis planning for derivatives?

AI-driven platforms (e.g., Pistachio, Reaxys) analyze reaction databases to propose feasible routes. Retrosynthesis trees prioritize steps with high atom economy and minimal protecting groups .

Data Contradictions and Resolution

  • Purity Discrepancies : Vendor-reported purity (95–98%) may vary due to analytical method differences (HPLC vs. NMR). Cross-validate using orthogonal techniques .
  • Stereochemical Assignments : Conflicting enantiomer designations (R vs. S) in early literature require revisiting original synthetic protocols and X-ray crystallography data .

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